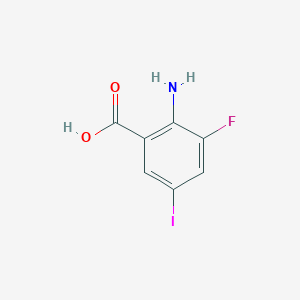
HKOCl-4m
Descripción general
Descripción
HKOCl-4m is a rhodol-based yellow fluorescent probe specifically designed for the detection of hypochlorous acid in living cells and tissues. This compound is particularly noted for its ability to target mitochondria, making it a valuable tool in biological and medical research .
Métodos De Preparación
The synthesis of HKOCl-4m involves several steps to ensure its effectiveness as a fluorescent probeThis modification enhances the compound’s ability to penetrate cell membranes and localize within mitochondria . The synthetic route involves the use of various reagents and conditions, including the use of anhydrous solvents and specific catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
HKOCl-4m undergoes several types of chemical reactions, primarily focusing on its interaction with hypochlorous acid. The compound reacts with hypochlorous acid to produce a fluorescent signal, which is used to detect the presence of hypochlorous acid in biological samples . The stability of this compound towards pH changes and its characterization in chemical systems have been extensively studied . Common reagents used in these reactions include hydrogen peroxide and tert-butyl hydroperoxide .
Aplicaciones Científicas De Investigación
HKOCl-4m has a wide range of applications in scientific research. It is used extensively in the fields of chemistry, biology, and medicine for the detection and visualization of hypochlorous acid in living cells and tissues . This compound has been successfully applied in detecting endogenous hypochlorous acid in macrophages and visualizing hypochlorous acid production in ischemic rat brain tissues . Its ability to target mitochondria makes it particularly useful in studies related to cellular metabolism and oxidative stress .
Mecanismo De Acción
The mechanism of action of HKOCl-4m involves its selective reaction with hypochlorous acid. Upon interaction with hypochlorous acid, the compound undergoes a chemical transformation that results in the emission of a fluorescent signal. This fluorescence can be detected and measured, providing a means to visualize and quantify hypochlorous acid levels in biological samples . The molecular targets of this compound include cellular components that produce or interact with hypochlorous acid, particularly within the mitochondria .
Comparación Con Compuestos Similares
HKOCl-4m is unique in its ability to target mitochondria and provide a fluorescent signal upon interaction with hypochlorous acid. Similar compounds include HKOCl-4r, which is designed for better cellular uptake but does not specifically target mitochondria . Other fluorescent probes for hypochlorous acid detection may not offer the same level of sensitivity or selectivity as this compound, making it a preferred choice for researchers studying mitochondrial functions and oxidative stress .
Propiedades
IUPAC Name |
[5-[4-[4-[9'-(3,5-dichloro-4-hydroxyphenoxy)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoyl]piperazin-1-yl]-5-oxopentyl]-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H60Cl2N3O7P.BrH/c1-42-41-62(2,3)68(30-17-27-59(70)67-33-31-66(32-34-67)58(69)26-15-16-35-76(45-18-7-4-8-19-45,46-20-9-5-10-21-46)47-22-11-6-12-23-47)55-40-57-52(39-49(42)55)63(50-25-14-13-24-48(50)61(72)75-63)51-29-28-43(38-56(51)74-57)73-44-36-53(64)60(71)54(65)37-44;/h4-14,18-25,28-29,36-40,42H,15-17,26-27,30-35,41H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHCHNQSAGGVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=CC3=C(C=C12)C4(C5=C(O3)C=C(C=C5)OC6=CC(=C(C(=C6)Cl)O)Cl)C7=CC=CC=C7C(=O)O4)CCCC(=O)N8CCN(CC8)C(=O)CCCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)(C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H61BrCl2N3O7P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1154.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(R)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl](/img/structure/B8136094.png)
![(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE](/img/structure/B8136099.png)

![3-Bromo-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B8136111.png)

![4-Amino-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8136132.png)


